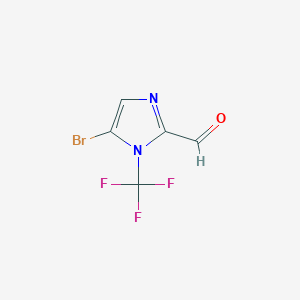
7-bromo-3-iodo-4-methoxy-1H-Indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-3-iodo-4-methoxy-1H-Indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine, iodine, and methoxy groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3-iodo-4-methoxy-1H-Indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Bromination: Starting with 4-methoxy-1H-indazole, bromination is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent such as silver trifluoroacetate in acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of greener solvents and reagents to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
7-bromo-3-iodo-4-methoxy-1H-Indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, or reduced to a hydroxyl group under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Sodium azide or potassium thiolate in DMF.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in ethanol.
Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or DMF.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Conversion to 7-bromo-3-iodo-4-formyl-1H-Indazole.
Reduction: Formation of 7-bromo-3-iodo-4-hydroxy-1H-Indazole.
Coupling: Formation of biaryl or alkyne derivatives.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, 7-bromo-3-iodo-4-methoxy-1H-Indazole is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology
The compound is studied for its potential biological activities. Indazole derivatives have shown promise as anti-inflammatory, anticancer, and antimicrobial agents. The presence of halogens and a methoxy group may enhance these activities through various mechanisms.
Medicine
In medicinal chemistry, this compound is explored as a lead compound for drug development. Its structure can be modified to improve pharmacokinetic properties and target specificity, potentially leading to new therapeutic agents.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its reactivity and functional groups make it a versatile intermediate in the production of various drugs.
Mécanisme D'action
The mechanism of action of 7-bromo-3-iodo-4-methoxy-1H-Indazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The halogen atoms can participate in halogen bonding, influencing molecular recognition and binding affinity. The methoxy group can affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-bromo-1H-Indazole: Lacks the iodine and methoxy groups, making it less versatile in synthetic applications.
3-iodo-4-methoxy-1H-Indazole: Lacks the bromine atom, which may reduce its reactivity in certain reactions.
4-methoxy-1H-Indazole: Lacks both halogen atoms, significantly altering its chemical properties and reactivity.
Uniqueness
7-bromo-3-iodo-4-methoxy-1H-Indazole is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. The presence of both bromine and iodine allows for selective functionalization, while the methoxy group can influence the compound’s electronic properties and solubility. This combination makes it a valuable intermediate in both academic research and industrial applications.
Propriétés
Formule moléculaire |
C8H6BrIN2O |
|---|---|
Poids moléculaire |
352.95 g/mol |
Nom IUPAC |
7-bromo-3-iodo-4-methoxy-2H-indazole |
InChI |
InChI=1S/C8H6BrIN2O/c1-13-5-3-2-4(9)7-6(5)8(10)12-11-7/h2-3H,1H3,(H,11,12) |
Clé InChI |
HGMBYURTIWGUBF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C2=NNC(=C12)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


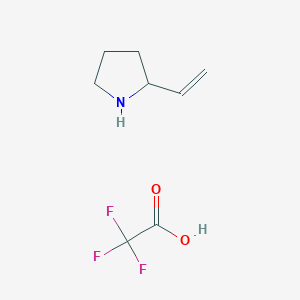
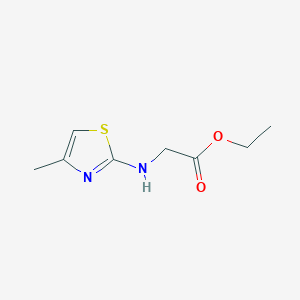
amino}propanoic acid](/img/structure/B13515877.png)

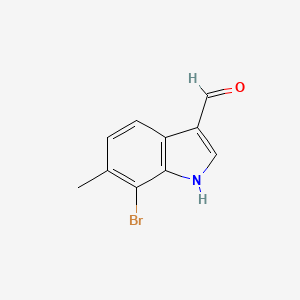
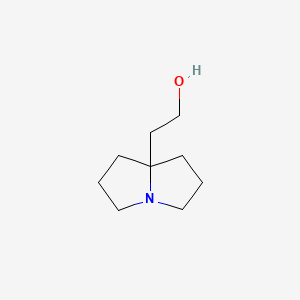

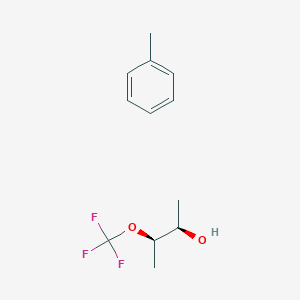
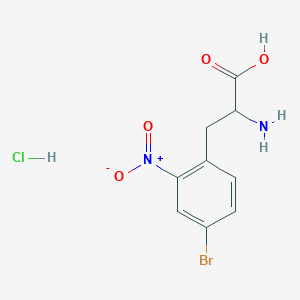
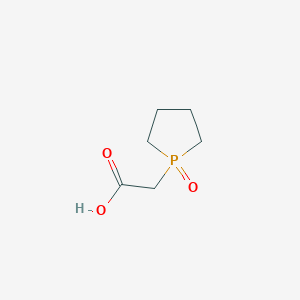
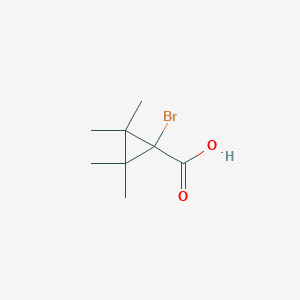
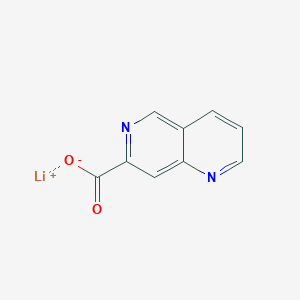
![tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B13515919.png)
